molecular formula C24H29N3O2S B2358182 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide CAS No. 946342-41-2

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2358182
CAS No.: 946342-41-2
M. Wt: 423.58
InChI Key: QREBSSMBZCFVPL-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound known for its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic synthesis processes. The starting materials usually include derivatives of naphthalene and tetrahydroquinoline.

  • Step 1 Formation of the Naphthalene Sulfonyl Chloride: The initial step often involves sulfonylation of naphthalene to form naphthalene sulfonyl chloride. This can be achieved by reacting naphthalene with chlorosulfonic acid under controlled temperature conditions.

  • Step 2 Synthesis of Tetrahydroquinoline Intermediate: Concurrently, 1-methyl-1,2,3,4-tetrahydroquinoline is synthesized via catalytic hydrogenation of quinoline derivatives.

  • Step 3 Coupling Reaction: The coupling of the intermediate with dimethylamine and the naphthalene sulfonyl chloride forms the final product. This reaction typically takes place in the presence of a base like triethylamine and under inert atmospheric conditions to prevent side reactions.

Industrial Production Methods

Industrial-scale production would mirror the lab synthesis but optimized for efficiency and yield. This could involve the use of continuous flow reactors to manage the exothermic reactions and ensure uniform product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation, especially at the dimethylamino or tetrahydroquinoline moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions might be possible but are less common due to the stability of the compound's functional groups.

  • Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, utilizing reagents like sulfuric acid or nitric acid for nitration or sulfonation.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid.

  • Reduction: Catalytic hydrogenation over palladium/carbon.

  • Substitution: Concentrated sulfuric acid for sulfonation.

Major Products

Oxidation and substitution reactions yield products with modified functional groups, leading to potentially new compounds with different properties and applications.

Scientific Research Applications

The compound's unique structure lends itself to numerous applications:

  • Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.

  • Biology: Serves as a probe in biochemical assays due to its fluorescent properties.

  • Medicine: Potential pharmaceutical intermediate for drug development, particularly in targeting specific enzymes or receptors.

  • Industry: Applied in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide exerts its effects through several mechanisms:

  • Molecular Targets: Interacts with specific enzymes and receptors, potentially inhibiting or activating their biological functions.

  • Pathways: Modulates signaling pathways related to cell growth and differentiation, making it a candidate for cancer research and therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)naphthalene-2-sulfonamide

  • 1-Methyl-1,2,3,4-tetrahydroquinoline derivatives

  • Naphthalene sulfonamide derivatives

Uniqueness

Its distinct combination of dimethylamino, tetrahydroquinoline, and naphthalene sulfonamide groups imparts a unique set of reactivity and properties not found in simpler analogs. This makes it particularly versatile in synthetic applications and research.

Conclusion

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide is a highly valuable compound with significant potential across multiple fields due to its unique structure and reactivity. Its synthesis, reactions, and applications illustrate the breadth of possibilities in organic chemistry and beyond.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S/c1-26(2)24(21-11-13-23-20(15-21)9-6-14-27(23)3)17-25-30(28,29)22-12-10-18-7-4-5-8-19(18)16-22/h4-5,7-8,10-13,15-16,24-25H,6,9,14,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREBSSMBZCFVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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